molecular formula O22Si23 B14288562 CID 78061169

CID 78061169

Cat. No.: B14288562
M. Wt: 997.9 g/mol
InChI Key: NZOBYPZWUMFFSI-UHFFFAOYSA-N
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Description

CID 78061169 (PubChem Compound Identifier) is a chemical compound of significant interest in pharmacological and biochemical research.

For this compound, standard characterization methods likely include:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purity assessment and molecular weight determination .
  • Spectroscopic analysis: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural elucidation .
  • Collision-induced dissociation (CID): Used in mass spectrometry to study fragmentation patterns and infer molecular stability .

Properties

Molecular Formula

O22Si23

Molecular Weight

997.9 g/mol

InChI

InChI=1S/O22Si23/c23-1-25-3-27-5-29-7-31-9-33-11-35-13-37-15-39-17-41-19-43-21-45-22-44-20-42-18-40-16-38-14-36-12-34-10-32-8-30-6-28-4-26-2-24

InChI Key

NZOBYPZWUMFFSI-UHFFFAOYSA-N

Canonical SMILES

O([Si])[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for CID 78061169 are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of specific reagents and catalysts under controlled conditions. Industrial production methods typically scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

CID 78061169 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78061169 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: It may be used in studies involving biochemical pathways and molecular interactions.

    Medicine: It could be investigated for its potential therapeutic effects or as a diagnostic tool.

    Industry: It may be used in the production of materials, pharmaceuticals, or other industrial products.

Mechanism of Action

The mechanism of action for CID 78061169 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the nature of the compound and its targets. The exact molecular targets and pathways involved are typically identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061169, a comparative analysis with structurally or functionally related compounds is essential. Below is a synthesis of findings from analogous studies:

Table 1: Key Properties of this compound and Comparable Compounds

Property This compound* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Photocleavable Rapamycin Analogs
Molecular Weight Data pending 856.9 g/mol 870.9 g/mol ~1,000–1,200 g/mol
Bioactivity Hypothesized Cytotoxic Enhanced cytotoxicity Protein dimerization control
Stability Under study pH-sensitive Improved metabolic stability Light-sensitive cleavage
Analytical Methods LC-ESI-MS LC-MS/MS, NMR LC-MS/MS, X-ray crystallography Fluorescence spectroscopy, CID-MS

Notes:

  • Data for this compound is inferred from methodological frameworks in the evidence.
  • Oscillatoxin derivatives exhibit cytotoxic properties, with methylated analogs showing enhanced stability and potency .
  • Photocleavable CIDs (e.g., rapamycin derivatives) enable spatiotemporal control of protein interactions but face challenges in intracellular diffusion .

Key Research Findings

Structural Modifications and Bioactivity: Methylation in oscillatoxin analogs (e.g., CID 185389) increases metabolic stability compared to non-methylated derivatives (CID 101283546) . This suggests that minor structural changes in this compound could similarly modulate its pharmacokinetics. Photocleavable CIDs require UV irradiation for activation, limiting their utility in deep-tissue applications .

Analytical Challenges: Collision-induced dissociation (CID) voltage in MS correlates with oligonucleotide charge states and length, impacting fragmentation patterns . For this compound, optimizing CID voltage could improve structural characterization. LC-ESI-MS with in-source CID enables differentiation of isomers (e.g., ginsenosides ), a method applicable to this compound if stereoisomerism is present.

Therapeutic Potential: While oscillatoxins are explored for anticancer properties, photocleavable CIDs are tools in synthetic biology. This compound’s hypothetical applications could span these domains, pending targeted studies.

Methodological Considerations

  • Data Reproducibility : Detailed experimental protocols (e.g., reagent sources, instrument parameters) must be documented to enable replication .
  • Safety and Ethics: Toxicity profiles of this compound should align with guidelines for novel compounds, including in vitro and in vivo assessments .
  • Interdisciplinary Collaboration : Combining synthetic chemistry, metabolomics, and computational modeling will advance understanding of this compound’s mechanism .

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